N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide
CAS No.: 873673-28-0
Cat. No.: VC21517756
Molecular Formula: C15H16FNO2S
Molecular Weight: 293.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873673-28-0 |
|---|---|
| Molecular Formula | C15H16FNO2S |
| Molecular Weight | 293.4g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H16FNO2S/c1-10-6-11(2)8-13(7-10)17-20(18,19)14-4-5-15(16)12(3)9-14/h4-9,17H,1-3H3 |
| Standard InChI Key | PGXXYBHGURGHNK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C)C |
Introduction
Structural Characteristics
N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide features a benzenesulfonamide core with specific substituents on both aromatic rings. The compound consists of a 4-fluoro-3-methylbenzene ring connected to a sulfonamide group (-SO₂NH-), which is further bonded to a 3,5-dimethylphenyl moiety. This arrangement creates a molecule with distinct structural features that influence its chemical behavior and potential biological activity.
The molecular structure can be represented by the formula C₁₅H₁₆FNO₂S, with a theoretical molecular weight of approximately 293.36 g/mol. Based on structural analysis of similar compounds, the sulfonamide linkage (-SO₂NH-) likely adopts a tetrahedral geometry around the sulfur atom, with the N-C bond assuming a gauche conformation relative to the S=O bonds, similar to what has been observed in related structures such as N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide .
The two benzene rings in the molecule are expected to orient in a non-planar arrangement. In comparable structures, the dihedral angle between the aromatic rings typically ranges from 70° to 80° . This non-planar orientation arises from steric effects and electronic interactions that minimize repulsive forces between the rings.
Bond Angles and Conformations
The sulfonamide group serves as a key structural element that connects the two aromatic rings. Based on crystallographic data from similar compounds, the C-SO₂-NH-C torsion angle is likely to be between 65° and 75° . This conformation allows for optimal spacing between the aromatic substituents while minimizing steric hindrance.
Physical and Chemical Properties
Physical Properties
Based on structurally similar benzenesulfonamides, N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide is expected to be a crystalline solid at room temperature. Its predicted properties include:
| Property | Expected Value | Basis of Prediction |
|---|---|---|
| Physical State | White to off-white crystalline solid | Common for benzenesulfonamides |
| Molecular Weight | 293.36 g/mol | Calculated from molecular formula C₁₅H₁₆FNO₂S |
| Melting Point | 130-160°C | Extrapolated from similar compounds |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, acetone) | Typical of arylsulfonamides |
| Log P | ~3.5-4.0 | Estimated based on structure |
The compound is expected to exhibit limited water solubility due to its predominantly hydrophobic nature, although the polar sulfonamide group provides some hydrophilic character. This amphiphilic nature is characteristic of many benzenesulfonamide derivatives.
Chemical Reactivity
The chemical reactivity of N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide is primarily associated with the sulfonamide functional group. The N-H bond of the sulfonamide is moderately acidic (pKa ~10-11), allowing it to participate in deprotonation reactions under basic conditions.
Key reactive sites include:
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The sulfonamide N-H group: Can undergo deprotonation, alkylation, or acylation reactions
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The sulfonyl group: Exhibits electrophilic character at the sulfur atom
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The aromatic rings: Can participate in electrophilic aromatic substitution reactions, although at reduced rates due to the presence of electron-withdrawing and electron-donating substituents
The presence of fluorine at the 4-position of one benzene ring introduces unique electronic effects that influence reactivity patterns, particularly through inductive electron withdrawal.
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide likely follows standard procedures for arylsulfonamide preparation. Based on synthetic protocols for similar compounds, a general synthesis pathway can be proposed:
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Preparation of 4-fluoro-3-methylbenzenesulfonyl chloride from 4-fluoro-3-methylbenzene via sulfonation followed by treatment with chlorinating agents
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Reaction of the resulting sulfonyl chloride with 3,5-dimethylaniline in the presence of a base to form the target sulfonamide
A detailed synthetic procedure can be adapted from methods reported for analogous compounds :
Proposed Synthetic Procedure
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Sulfonation: Treatment of 4-fluoro-3-methylbenzene with chlorosulfonic acid at 0°C
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Sulfonyl chloride formation: Allowing the reaction mixture to warm to room temperature
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Isolation of 4-fluoro-3-methylbenzenesulfonyl chloride
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Amide formation: Reaction of the sulfonyl chloride with 3,5-dimethylaniline in the presence of pyridine or triethylamine
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Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water)
Alternative Synthetic Approaches
Alternative synthetic routes may involve:
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Copper-catalyzed N-arylation of 4-fluoro-3-methylbenzenesulfonamide with appropriate aryl halides
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Microwave-assisted synthesis to improve reaction efficiency and yield
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Use of phase-transfer catalysis for the sulfonamide formation step
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected NMR characteristics for N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide can be predicted based on related compounds:
Predicted ¹H NMR Signals:
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NH signal: A singlet at approximately δ 9.0-10.0 ppm
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Aromatic protons: Multiple signals in the range of δ 6.5-8.5 ppm
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Methyl protons (attached to benzene rings): Singlets at approximately δ 2.0-2.5 ppm
The aromatic region would show distinct coupling patterns due to the fluoro substituent, which typically results in characteristic splitting patterns due to H-F coupling .
Predicted ¹³C NMR Signals:
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Aromatic carbons: Signals in the range of δ 115-145 ppm
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Carbon attached to fluorine: Doublet due to C-F coupling at approximately δ 160-165 ppm
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Methyl carbons: Signals at approximately δ 15-25 ppm
Infrared Spectroscopy
Key IR absorption bands would include:
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N-H stretching: 3250-3300 cm⁻¹
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S=O asymmetric stretching: 1320-1350 cm⁻¹
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S=O symmetric stretching: 1140-1170 cm⁻¹
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C-F stretching: 1000-1100 cm⁻¹
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Aromatic C-H stretching: 3000-3100 cm⁻¹
Mass Spectrometry
The expected molecular ion peak would occur at m/z 293, corresponding to the molecular formula C₁₅H₁₆FNO₂S. Fragmentation patterns would likely include loss of SO₂ and cleavage at the N-C bond, producing characteristic fragment ions.
X-Ray Crystallography
X-ray crystallographic analysis would provide definitive structural information, including precise bond lengths, angles, and molecular packing. In crystal structures of similar compounds, hydrogen bonding plays a significant role in determining the crystal packing arrangement. N-H···O hydrogen bonds typically form between the sulfonamide NH and one of the sulfonyl oxygen atoms of adjacent molecules, creating dimeric structures or extended networks .
Biological Activity and Applications
Structure-Activity Relationships
Several structural features of N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide may contribute to its potential biological activity:
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The sulfonamide group (-SO₂NH-): This functional group is known to interact with target proteins through hydrogen bonding and electrostatic interactions
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The fluorine substituent: Enhances metabolic stability and can improve binding affinity to target proteins
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Methyl substituents: Increase lipophilicity and can influence receptor binding through hydrophobic interactions
Synthetic Intermediates and Building Blocks
Beyond potential biological applications, N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide could serve as a valuable intermediate in organic synthesis. The sulfonamide group can be functionalized to introduce additional structural complexity, making this compound useful in the preparation of more elaborate molecules for pharmaceutical or materials science applications.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
For the analysis and quantification of N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide, various chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC): Using reverse-phase columns with UV detection at approximately 230-260 nm
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Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to enhance volatility
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Thin-Layer Chromatography (TLC): For rapid qualitative analysis using appropriate solvent systems
Method Validation Parameters
For quantitative analysis, method validation would involve:
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity | R² > 0.999 |
| Precision | RSD < 2% |
| Accuracy | Recovery 98-102% |
| LOD/LOQ | Dependent on application requirements |
| Specificity | No interference from related compounds |
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